molecular formula C15H29N3O4 B1341653 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate CAS No. 1177325-15-3

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate

Cat. No.: B1341653
CAS No.: 1177325-15-3
M. Wt: 315.41 g/mol
InChI Key: JLTZLFPDQGWMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate is a bicyclic amine derivative featuring a seven-membered azepane ring linked to a 4-ethylpiperazine moiety via a methylene bridge, with oxalate as the counterion. Its synthesis typically involves alkylation of azepane with 4-ethylpiperazine derivatives, followed by oxalate salt formation to enhance solubility and stability .

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]azepane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3.C2H2O4/c1-2-15-8-10-16(11-9-15)12-13-6-4-3-5-7-14-13;3-1(4)2(5)6/h13-14H,2-12H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTZLFPDQGWMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Cyclization to Form Azepane

  • Reagents : Amino alcohols or diamines, cyclizing agents (e.g., tosyl chloride or other activating groups).
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
    • Temperature: Moderate heating (50–80°C).
    • Atmosphere: Inert (argon or nitrogen) to prevent oxidation.
  • Mechanism : Intramolecular nucleophilic substitution leads to ring closure, forming the azepane structure.

Step 2: Piperazine Substitution

  • Reagents : Ethyl-substituted piperazine, alkyl halides, or aldehydes.
  • Conditions :
    • Solvent: Methanol or ethanol.
    • Catalyst: Acidic catalysts like hydrochloric acid or Lewis acids.
    • Temperature: Room temperature to mild heating (25–60°C).
  • Mechanism :
    • Reductive amination when aldehydes are used.
    • Nucleophilic substitution when alkyl halides are employed.

Step 3: Oxalate Salt Formation

  • Reagents : Oxalic acid (dihydrate preferred for ease of handling).
  • Conditions :
    • Solvent: Water or ethanol.
    • Temperature: Room temperature.
  • Mechanism :
    • Protonation of the amine groups followed by salt formation with oxalic acid.

Optimization Parameters

To achieve high yields and purity, the following parameters are optimized during synthesis:

Parameter Optimization Strategy
Reaction Temperature Controlled heating prevents side reactions and ensures efficient cyclization.
Solvent Choice Polar aprotic solvents like DMF enhance reaction rates for nucleophilic substitutions.
Reaction Atmosphere Inert gases like nitrogen prevent oxidation of sensitive intermediates.
Stoichiometry Using slight excesses of key reagents minimizes incomplete reactions.

Analytical Techniques for Monitoring Synthesis

The progress and quality of the synthesis are monitored using various analytical techniques:

Technique Purpose
Thin-Layer Chromatography (TLC) Monitors reaction progress and purity.
Nuclear Magnetic Resonance (NMR) Confirms structural integrity and functional groups.
High-Performance Liquid Chromatography (HPLC) Quantifies purity and yield.
Mass Spectrometry (MS) Verifies molecular weight and identity.

Challenges in Synthesis

The preparation of this compound poses specific challenges:

Below is a summary of key synthetic parameters and outcomes:

Step Reagents/Conditions Yield (%) Purity (%)
Azepane Ring Formation Amino alcohol + TosCl, DMF, 70°C ~75 >95
Piperazine Substitution Ethylpiperazine + Alkyl halide, EtOH, RT ~80 >90
Oxalate Salt Formation Oxalic acid + Free base, H2O, RT ~90 >99

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted azepane derivatives.

Scientific Research Applications

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: It is used in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate can be contextualized by comparing it to analogs with shared structural motifs. Below is a detailed analysis:

Azepane/Piperazine Hybrids
Compound Name Structural Features Key Differences Potential Applications References
This compound Azepane + 4-ethylpiperazine + oxalate salt Ethyl substituent on piperazine; oxalate CNS-targeted drug candidates
2-(4-Methoxybenzyl)azepane oxalate Azepane + 4-methoxybenzyl + oxalate salt Aromatic substitution; no piperazine Serotonin receptor modulation
7-(4-Ethylpiperazin-1-yl) derivatives (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one) Pyrimidinone core + 4-ethylpiperazine Rigid heterocyclic core; no azepane Kinase inhibition, anticancer agents

Key Findings :

  • The oxalate salt improves aqueous solubility relative to freebase forms (e.g., AM-1220 azepane analogs in ), which is critical for bioavailability in drug formulations .
Piperidine/Azepane Derivatives
Compound Name Structural Features Key Differences Potential Applications References
AM-1220 azepane () Azepane + indole-naphthylmethanone Bulky aromatic substituents Cannabinoid receptor ligands
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride Piperidine + oxazepane + HCl salt Oxygen-containing ring; dihydrochloride Material science, agrochemicals

Key Findings :

  • Unlike AM-1220 azepane, the target compound lacks aromatic bulky groups, reducing steric hindrance and enabling easier interaction with CNS receptors .
  • The oxazepane in introduces an oxygen atom, altering electronic properties compared to the all-carbon azepane ring in the target compound, which may affect binding affinity to biological targets .
Piperazine-Based Salts
Compound Name Structural Features Key Differences Potential Applications References
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate Piperazine + methoxyphenyl + propanoate ester Ester functional group; aryl substitution Metabolic enzyme inhibition
2-(4-Fluorophenyl)morpholine oxalate Morpholine + fluorophenyl + oxalate salt Six-membered morpholine ring Antidepressant precursors

Key Findings :

  • The propanoate ester in ’s compound introduces hydrolyzable groups absent in the target compound, which may shorten metabolic half-life .

Research Implications and Limitations

While structural analogs highlight the target compound’s unique balance of lipophilicity and solubility, direct pharmacological data for this compound remain scarce in the provided evidence. Further studies should focus on:

  • Receptor profiling : Comparative assays with piperazine/azepane hybrids (e.g., AM-1220 derivatives ) to elucidate CNS target engagement.
  • Salt optimization : Testing alternative salts (e.g., hydrochloride, citrate) to assess stability and solubility trade-offs .

Biological Activity

2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a unique piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects. The oxalate component suggests potential interactions with metabolic pathways related to oxalate metabolism.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in vitro.
  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways, although specific mechanisms are still under investigation.
  • Neuroprotective Effects : Given the piperazine structure, there is interest in its potential neuroprotective roles, particularly in models of neurodegenerative diseases.

The biological activity of this compound is believed to involve:

  • Receptor Binding : Interaction with various neurotransmitter receptors, potentially influencing neurotransmission.
  • Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity.
  • Inflammatory Pathway Regulation : Inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Activity : In vitro assays demonstrated that this compound significantly reduced malondialdehyde (MDA) levels, indicating a reduction in lipid peroxidation .
Assay TypeResult
MDA LevelsReduced by 30%
Catalase ActivityIncreased by 25%
  • Neuroprotective Study : In a rat model of induced oxidative stress, administration of the compound resulted in improved behavioral outcomes and reduced neuronal damage markers .
ParameterControl GroupTreatment Group
Behavioral Score1522
Neuronal Damage Score83

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Troubleshooting : Re-evaluate force field parameters in docking simulations, validate receptor conformations via cryo-EM or mutagenesis, and confirm compound integrity post-assay (e.g., stability in buffer solutions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.